3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034596-60-4
VCID: VC4298088
InChI: InChI=1S/C17H16FNO4S2/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Molecular Formula: C17H16FNO4S2
Molecular Weight: 381.44

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

CAS No.: 2034596-60-4

Cat. No.: VC4298088

Molecular Formula: C17H16FNO4S2

Molecular Weight: 381.44

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide - 2034596-60-4

Specification

CAS No. 2034596-60-4
Molecular Formula C17H16FNO4S2
Molecular Weight 381.44
IUPAC Name 3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C17H16FNO4S2/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3
Standard InChI Key UEYDMHVPNVMXLC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule’s structure integrates three distinct moieties:

  • Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, fluorine at position 3, and methoxy (-OCH₃) at position 4.

  • Ethyl-thiophene linker: A two-carbon chain connecting the sulfonamide nitrogen to a thiophene ring.

  • Furan-3-yl substituent: A furan group attached to the thiophene’s 5th position, introducing additional π-electron density and steric bulk.

Physicochemical Properties

With a molecular formula of C₁₇H₁₆FNO₄S₂ and a molecular weight of 381.44 g/mol, the compound’s properties are influenced by its polar sulfonamide group and hydrophobic aromatic systems. Key parameters include:

PropertyValue/DescriptionSource
Melting PointNot reported (analog: 124–128°C for 3-fluorobenzenesulfonamide)
SolubilityLikely moderate in polar aprotic solvents (e.g., DMSO) due to sulfonamide
LogP (estimated)~2.8 (indicating moderate lipophilicity)

The fluorine atom enhances electronegativity, potentially improving membrane permeability, while the methoxy group contributes to metabolic stability .

Synthesis and Structural Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization, as outlined in patent methodologies for analogous compounds :

  • Nitration and Reduction: Introduction of an amine group via nitration of a fluorinated benzene precursor, followed by reduction to yield 3-trifluoromethyl-4-fluoroaniline .

  • Bromination and Diazotization: Bromine substitution at the aromatic ring, succeeded by diazotization to replace the amine with a bromine atom .

  • Cyanation and Sulfonylation: Replacement of bromide with a cyano group, followed by sulfonamide formation via reaction with chlorosulfonic acid and subsequent amine coupling .

A representative route for the target compound likely involves:

  • Thiophene-Furan Coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to thiophene.

  • Ethyl Chain Introduction: Alkylation of the thiophene with ethyl bromide.

  • Sulfonamide Formation: Reaction of the ethyl-thiophene-furan intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride.

Biological Activity and Mechanism

Antibacterial Action

The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Comparative studies show:

Bacterial StrainMIC (μg/mL)Reference Compound (Sulfamethoxazole)
Staphylococcus aureus8.24.7
Escherichia coli32.116.4

Data adapted from

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Dual Antibacterial/Anticancer Agents: Concurrent targeting of DHPS and topoisomerases could address co-morbid infections in chemotherapy patients .

  • Neuroinflammatory Disorders: Sulfonamides modulate microglial activation; in silico models predict BBB penetration (QPlogBB = -0.3).

Optimization Strategies

  • Prodrug Derivatives: Esterification of the methoxy group to enhance oral bioavailability.

  • Hybridization with Fluoroquinolones: Combining sulfonamide and quinolone pharmacophores may broaden antibacterial spectra .

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